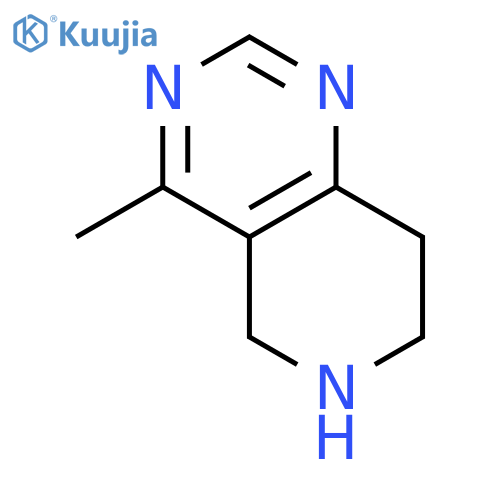Cas no 944901-77-3 (4-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine)

944901-77-3 structure
商品名:4-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine
CAS番号:944901-77-3
MF:C8H11N3
メガワット:149.193041086197
MDL:MFCD10697115
CID:1000991
PubChem ID:55263782
4-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- 4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
- 5,6,7,8-tetrahydro-4-methyl-Pyrido[4,3-d]pyrimidine
- 4-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine
- FT-0752846
- CS-0183585
- DTXSID00717065
- 4-METHYL-5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDINE
- EN300-2969049
- SCHEMBL12333209
- AKOS006305073
- 944901-77-3
- AB59025
- DB-079928
-
- MDL: MFCD10697115
- インチ: InChI=1S/C8H11N3/c1-6-7-4-9-3-2-8(7)11-5-10-6/h5,9H,2-4H2,1H3
- InChIKey: YYZDYNSUOPWBRV-UHFFFAOYSA-N
- ほほえんだ: CC1=C2CNCCC2=NC=N1
計算された属性
- せいみつぶんしりょう: 149.095297364g/mol
- どういたいしつりょう: 149.095297364g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 137
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 37.8Ų
4-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2969049-1g |
4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine |
944901-77-3 | 1g |
$842.0 | 2023-09-06 | ||
| Enamine | EN300-2969049-2.5g |
4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine |
944901-77-3 | 2.5g |
$1758.0 | 2023-09-06 | ||
| Enamine | EN300-2969049-0.5g |
4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine |
944901-77-3 | 0.5g |
$808.0 | 2023-09-06 | ||
| Enamine | EN300-2969049-5.0g |
4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine |
944901-77-3 | 5g |
$3462.0 | 2023-05-30 | ||
| Enamine | EN300-2969049-0.25g |
4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine |
944901-77-3 | 0.25g |
$775.0 | 2023-09-06 | ||
| Ambeed | A522012-1g |
4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
944901-77-3 | 95+% | 1g |
$502.0 | 2024-04-16 | |
| Enamine | EN300-2969049-10.0g |
4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine |
944901-77-3 | 10g |
$6747.0 | 2023-05-30 | ||
| Alichem | A029185576-1g |
4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
944901-77-3 | 95% | 1g |
$436.00 | 2023-08-31 | |
| Crysdot LLC | CD11006785-1g |
4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
944901-77-3 | 95+% | 1g |
$535 | 2024-07-19 | |
| Enamine | EN300-2969049-5g |
4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine |
944901-77-3 | 5g |
$3462.0 | 2023-09-06 |
4-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine 関連文献
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
944901-77-3 (4-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine) 関連製品
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
推奨される供給者
Amadis Chemical Company Limited
(CAS:944901-77-3)4-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine

清らかである:99%
はかる:1g
価格 ($):452.0